1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid
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Overview
Description
1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid, also known as EFPIQ, is a quinolone-based compound that has been extensively studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid is not fully understood, but it is thought to involve the inhibition of DNA gyrase and topoisomerase IV, which are enzymes that are essential for bacterial DNA replication and transcription. 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and other neurological processes.
Biochemical And Physiological Effects
1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects, including inhibition of bacterial growth, modulation of GABA receptor activity, and inhibition of cancer cell growth. 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid has also been shown to exhibit low toxicity in animal studies, suggesting that it may have potential as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid for lab experiments is its broad spectrum of activity against a variety of bacteria and cancer cell lines. 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid is also relatively easy to synthesize and has low toxicity in animal studies. However, 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid may have limitations in terms of its solubility and stability, which could impact its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid. One area of focus could be the development of more efficient synthesis methods for 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid and related compounds. Another area of focus could be the identification of novel targets for 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid in cancer and bacterial cells. Additionally, further studies could be conducted to better understand the mechanism of action of 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid and its potential applications in neuroscience research.
Synthesis Methods
1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of 7-amino-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid with p-nitrobenzylpiperazine in the presence of a coupling agent such as HOBt or DIC. The resulting compound can then be further modified to include an ethyl group at the 1-position of the quinoline ring.
Scientific Research Applications
1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid has been studied for its potential applications in a wide range of scientific research areas, including cancer research, antimicrobial research, and neuroscience research. In cancer research, 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In antimicrobial research, 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid has been shown to exhibit potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. In neuroscience research, 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and other neurological processes.
properties
CAS RN |
135038-30-1 |
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Product Name |
1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid |
Molecular Formula |
C23H21FN4O6 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-7-[4-(4-nitrobenzoyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H21FN4O6/c1-2-25-13-17(23(31)32)21(29)16-11-18(24)20(12-19(16)25)26-7-9-27(10-8-26)22(30)14-3-5-15(6-4-14)28(33)34/h3-6,11-13H,2,7-10H2,1H3,(H,31,32) |
InChI Key |
NEFDOQJSXLBYRR-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])F)C(=O)O |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])F)C(=O)O |
Other CAS RN |
135038-30-1 |
synonyms |
1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid EFQCA |
Origin of Product |
United States |
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